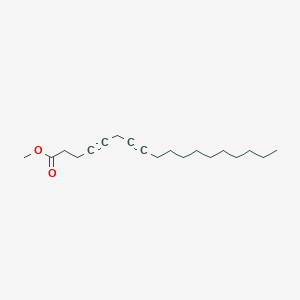

methyl octadeca-4,7-diynoate

Description

Structure

3D Structure

Properties

CAS No. |

18202-20-5 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-4,7-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14,17-18H2,1-2H3 |

InChI Key |

FSCMHVFBJLRAHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC#CCC#CCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCCC#CCC#CCCC(=O)OC |

Synonyms |

4,7-Octadecadiynoic acid methyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Octadeca 4,7 Diynoate and Analogues

Chemical Synthesis Approaches

The chemical synthesis of methyl octadeca-4,7-diynoate and similar long-chain polyacetylenic esters relies on a series of well-established yet carefully orchestrated reactions. These methods focus on the precise construction of the carbon skeleton and the introduction of the characteristic alkyne functionalities.

Acetylide Coupling Strategies for Diynoic Acid Scaffolds

A fundamental approach to building the carbon backbone of diynoic acids involves the sequential coupling of acetylide ions. This method allows for the step-wise elongation of a carbon chain while incorporating the triple bonds at desired positions. A common strategy begins with a shorter di-terminal alkyne, such as 1,5-hexadiyne, which provides the initial 4,7-diyne motif. researchgate.net

The synthesis typically proceeds via two consecutive acetylide coupling reactions. The first step involves the mono-alkylation of the starting diyne. The terminal alkyne is deprotonated with a strong base, like n-butyllithium (n-BuLi), at low temperatures to form a lithium acetylide. This nucleophile is then reacted with a long-chain alkyl halide (e.g., 1-bromononane) to form an intermediate monosubstituted diyne. researchgate.net

In the second stage, the remaining terminal alkyne of the intermediate is deprotonated with n-BuLi. The resulting lithium acetylide is then carboxylated by quenching the reaction with carbon dioxide (CO₂), typically from dry ice. researchgate.net Subsequent acidic workup yields the free diynoic acid. This two-step process provides a versatile route to various dimethylene-interrupted diynoic acids.

Table 1: Example of Acetylide Coupling for a Diynoic Acid Scaffold Interactive data table. Click on headers to sort.

| Step | Reactants | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1. Mono-alkylation | 1,5-Hexadiyne, 1-Bromononane | n-BuLi, THF/HMPA, -78°C | 1,5-Pentadecadiyne | 40% | researchgate.net |

Esterification Techniques for Acetylenic Fatty Acids

Once the diynoic acid has been synthesized, the final step is its conversion to the corresponding methyl ester, this compound. This is a standard esterification reaction. Acid-catalyzed esterification is the most common method, employing an alcohol (methanol in this case) in the presence of a strong acid catalyst. aocs.org

Frequently used catalysts include anhydrous hydrogen chloride (HCl) bubbled into methanol (B129727), concentrated sulfuric acid in methanol, or boron trifluoride-methanol complex (BF₃-MeOH). aocs.org The reaction typically involves dissolving the fatty acid in an excess of the methanolic reagent and heating the mixture, often under reflux, to drive the reaction to completion. aocs.org However, caution is required as some standard esterification procedures can be destructive to certain functional groups, potentially affecting the sensitive acetylenic bonds. aocs.org The choice of conditions must therefore be made carefully to avoid side reactions or degradation of the triple bonds. aocs.org

The reversible nature of esterification can also be exploited in transesterification reactions, where an existing ester is converted to another, or in interesterification, where acyl groups are exchanged between different esters. unipd.it

Advanced Alkynylation Protocols for Unsaturated Fatty Acid Derivatives

Modern synthetic chemistry offers more advanced protocols for introducing alkyne functionalities. These methods can be applied to unsaturated fatty acid derivatives to build the required diyne structure. For instance, conjugate alkynylation reactions can introduce an alkynyl group at the β-position of an α,β-unsaturated carbonyl compound. researchgate.net This strategy could be envisioned starting from a suitable unsaturated fatty ester precursor.

Another approach involves the functionalization of existing double bonds within a fatty acid chain. aocs.org While many methods focus on additions across the double bond, transition metal-catalyzed reactions have been developed that can lead to a variety of new structures. aocs.org Furthermore, ω-alkynyl polyunsaturated fatty acids have been synthesized as probes for studying lipid metabolism, demonstrating the feasibility of incorporating terminal alkynes into long fatty acid chains. nih.gov These alkynyl analogues can then undergo further coupling reactions to build more complex polyacetylenic structures. Asymmetric synthesis techniques have also been developed to produce chiral hydroxy fatty acids from terminal epoxides via alkynylation, showcasing the versatility of using alkyne chemistry to create complex lipids. mdpi.com

Precursor-Based Polyacetylene Synthesis Methodologies

Nature provides a blueprint for the synthesis of polyacetylenes through biosynthetic pathways in various organisms, particularly in plants of the Asteraceae family. nih.govmdpi.com These natural strategies often start from common fatty acid precursors. The crepenynate (B1232503) pathway is considered a major route for polyacetylene biosynthesis. nih.govnih.gov

This pathway begins with the desaturation of oleic acid (C18:1) to linoleic acid (C18:2) by a Δ12-desaturase enzyme (FAD2). mdpi.com A key subsequent step is the conversion of the Δ12 double bond of linoleic acid into a triple bond, forming crepenynic acid. This transformation is catalyzed by a specialized FAD2-related enzyme known as a Δ12-acetylenase. mdpi.com Further modifications, including additional desaturations, hydroxylations, or chain shortening, can then generate a wide diversity of polyacetylenic compounds. nih.govmdpi.com Understanding these precursor-based pathways can inspire biomimetic synthetic strategies for compounds like this compound.

Table 2: Key Steps in the Crepenynate Biosynthetic Pathway Interactive data table. Click on headers to sort.

| Precursor | Enzyme | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Oleic Acid (C18:1Δ⁹) | Δ12-Desaturase (FAD2) | Linoleic Acid (C18:2Δ⁹,¹²) | C=C bond formation at Δ12 | mdpi.comnih.gov |

Enzymatic Synthesis and Biocatalytic Transformations

The use of enzymes in organic synthesis offers significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduction in unwanted byproducts. nih.govhep.com.cndntb.gov.ua These benefits are particularly valuable in the synthesis of complex functional lipids.

Enzyme Engineering for Functional Lipid Synthesis

While naturally occurring enzymes have been used in lipid modification, their industrial application can be limited by factors such as low activity, poor stability, or undesired selectivity. hep.com.cnhep.com.cn To overcome these hurdles, protein engineering techniques, including directed evolution and rational design, are employed to enhance enzyme performance. nih.gov By modifying the structure of enzymes, scientists can create biocatalysts tailored for specific synthetic tasks, such as the production of functional lipids with novel structures. nih.govhep.com.cn

For the synthesis of acetylenic fatty acids, enzymes like lipases could be used for the esterification step under mild conditions, avoiding the harsh reagents of chemical catalysis. unipd.it Moreover, the discovery and engineering of enzymes like fatty acid acetylenases, which are responsible for triple bond formation in nature, hold significant promise for the future biocatalytic production of compounds like this compound. mdpi.comresearchgate.net The enzymatic hydration of fatty acids is catalyzed by fatty acid hydratases (FAHs), demonstrating that enzymes can act on the C-C unsaturated bonds of long aliphatic chains. nih.gov This opens avenues for engineering enzymes to perform other transformations, such as acetylation, on fatty acid backbones.

Optimization of Biocatalytic Reaction Conditions for Ester Formation

The enzymatic esterification to produce this compound involves the reaction of octadeca-4,7-diynoic acid with methanol, catalyzed by a lipase (B570770). The efficiency and yield of this biotransformation are highly dependent on the optimization of several key reaction parameters. While specific studies on this compound are not prevalent, the principles of optimization can be extrapolated from extensive research on the synthesis of other polyunsaturated and specialty fatty acid esters. dss.go.thnih.govscispace.com

Enzyme Selection and Immobilization: The choice of lipase is critical. Lipases from different microbial sources exhibit varying specificities and stabilities. For the synthesis of specialty esters, immobilized lipases are preferred as they offer enhanced stability, particularly at higher temperatures, and allow for easy recovery and reuse of the biocatalyst. scispace.com Novozym 435, an immobilized lipase B from Candida antarctica, is frequently cited for its high efficiency in esterifying a wide range of fatty acids, including polyunsaturated fatty acids (PUFAs) and those with complex structures. dss.go.thmdpi.commdpi.com Other lipases, such as those from Candida rugosa or sterol esterases, have also been used effectively depending on the specific substrates. nih.govjst.go.jp For instance, in the synthesis of β-sitostanol esters, a sterol esterase from Ophiostoma piceae (OPEr) yielded the highest esterification rates compared to commercial lipases. nih.govcsic.es

Reaction Temperature: Temperature influences the reaction rate and enzyme stability. Generally, higher temperatures increase the reaction rate up to an optimal point, beyond which enzyme denaturation occurs. mdpi.com For Novozym 435, optimal temperatures are often found in the range of 40–65 °C. scispace.commdpi.com For example, the synthesis of nonyl caprylate showed a significant increase in conversion when the temperature was raised from 30 °C to 40 °C, with the yield remaining high up to 55 °C due to the thermal tolerance of the immobilized enzyme. scispace.com Similarly, the optimal temperature for producing pentyl oleate (B1233923) was found to be 65 °C. mdpi.com

Substrate Molar Ratio: The molar ratio of the fatty acid to the alcohol is a crucial parameter. An excess of one substrate, typically the alcohol, can be used to shift the reaction equilibrium towards product formation. However, a very high excess of alcohol, particularly short-chain alcohols like methanol, can sometimes inhibit or inactivate the lipase. The optimal molar ratio for PFAD to methanol in one study was determined to be 1:6. georgiasouthern.edu In the synthesis of pentyl oleate, a 1:1 molar ratio was found to be optimal. mdpi.com

Water Content and Removal: A minimal amount of water is essential for maintaining the catalytic activity of lipases. dss.go.th However, as water is a byproduct of esterification, its accumulation can reverse the reaction, leading to lower yields. Therefore, controlling the water content in the reaction medium is vital. This is often achieved by conducting the reaction in a solvent-free system or by using molecular sieves to remove water as it is formed. dss.go.th

Reaction Medium: The choice of solvent, or the use of a solvent-free system, can significantly impact reaction efficiency. Solvent-free systems are often preferred as they align with green chemistry principles, increase substrate concentration, and simplify downstream processing. scispace.comjst.go.jp When solvents are used, non-polar solvents like hexane (B92381) are common choices as they can facilitate the dissolution of non-polar substrates without stripping the essential water layer from the enzyme. dss.go.thmdpi.com

The table below summarizes optimized conditions from various lipase-catalyzed esterification studies, providing a reference for the potential synthesis of this compound.

Table 1: Optimized Conditions for Biocatalytic Ester Synthesis

| Product | Enzyme | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | System | Max. Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| PUFA-enriched Triglycerides | Novozym 435 | 60 | 1:3 (Fatty Acid:Glycerol) | Hexane | 84.7% | dss.go.th |

| Nonyl Caprylate | Novozym 435 | 40 | - | Solvent-free | >90% | scispace.com |

| Ethyl Valerate | Novozym 435 | 40 | - | Solvent-free | >80% | scispace.com |

| L-Menthyl Eicosapentaenoate | Lipase from Candida rugosa | 30 | 1:1.2 (EPA:L-menthol) | Solvent-free | ~75% | jst.go.jp |

| β-Sitostanol Esters | OPEr | ~50-60 | 1:1.5-1:2.5 (Sterol:Fatty Acid) | Cyclohexane | 86-97% | nih.gov |

Whole-Cell Biocatalysis in Fatty Acid Derivatization

Whole-cell biocatalysis presents a powerful alternative to using isolated enzymes for the synthesis of complex molecules like this compound. nih.govtaylorfrancis.com This approach utilizes entire microbial cells (e.g., bacteria or yeast) that have been engineered to express the necessary enzymatic machinery. nih.gov

A key advantage of whole-cell systems is the in-situ regeneration of expensive cofactors that are often required for complex biosynthetic pathways. uniovi.es This circumvents the need to add these costly molecules to the reaction mixture. Furthermore, whole-cell biocatalysts can be designed to perform multiple sequential reaction steps within a single engineered organism, creating efficient "microbial cell factories". georgiasouthern.edutaylorfrancis.com This is particularly advantageous for producing highly derivatized fatty acids that may require several enzymatic modifications, such as desaturation, hydroxylation, or epoxidation.

The synthesis of a polyunsaturated compound like octadeca-4,7-diynoic acid, the precursor to its methyl ester, could potentially be achieved using an engineered microbial host. The process would involve introducing and expressing genes for specific enzymes, such as desaturases, that can introduce double or triple bonds at specific positions along a fatty acid carbon chain. While the direct biocatalytic synthesis of diynoic fatty acids is a complex challenge, research into the biocatalytic production of various PUFAs demonstrates the feasibility of manipulating fatty acid biosynthesis pathways in microorganisms. skemman.is

Moreover, whole-cell systems can offer enhanced enzyme stability, as the cellular environment protects the enzymes from harsh external conditions. georgiasouthern.edu These systems are being developed for a wide range of chemical transformations, including the production of biofuels, pharmaceuticals, and other high-value chemicals, highlighting their versatility and potential for industrial application. taylorfrancis.comnih.gov The application of whole-cell biocatalysis could therefore provide a sustainable and efficient route for the de novo synthesis of specialized fatty acids and their derivatives.

Chemical Reactivity and Derivatization Strategies of Methyl Octadeca 4,7 Diynoate

Oxidation Reactions of Diynoate Esters

The diyne functionality of methyl octadeca-4,7-diynoate is susceptible to oxidation, leading to the formation of various oxygenated derivatives. The reaction outcomes are highly dependent on the oxidizing agent and reaction conditions.

Research on the oxidation of acetylenic fatty esters provides insights into the potential transformations of this compound. For instance, the oxidation of a related conjugated diacetylenic fatty ester, methyl octadeca-6,8-diynoate, with selenium dioxide/tert-butyl hydroperoxide (TBHP) yields a mixture of mono-keto derivatives, specifically methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate. nih.gov This suggests that similar treatment of this compound could lead to the formation of corresponding mono-keto products at positions adjacent to the triple bonds (C-3, C-6, C-9).

The oxidation of a mono-acetylenic fatty ester, methyl octadec-9-ynoate, under similar conditions, produced a more complex mixture of positional isomers of mono-keto, hydroxy-keto, and dihydroxy derivatives. nih.gov This indicates that the oxidation of this compound could also yield a variety of more highly oxygenated products, depending on the precise control of the reaction.

Furthermore, N-heterocyclic carbenes have been shown to catalyze the oxidation of various alcohols to esters, and aldehydes to esters, using manganese(IV) oxide. organic-chemistry.org While this applies to the formation of esters, it highlights the broader context of oxidation reactions in molecules with similar functional groups. The degradation of ester lubricants through oxidation has also been studied, revealing that decomposition can be dominated by hydrolysis and transesterification following initial oxidation. york.ac.uk

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Potential Products | Reference |

|---|---|---|---|

| Methyl octadeca-6,8-diynoate | SeO₂/TBHP | Methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate | nih.gov |

Stereochemical Transformations and Isomerization Processes

The triple bonds in this compound are key sites for stereochemical transformations and isomerization reactions, often catalyzed by transition metals. Gold-catalyzed cycloisomerization of 1,n-diyne systems has emerged as a prominent strategy for constructing cyclic compounds. ntu.edu.sg

For example, gold(I)-catalyzed cycloisomerization of 1,6-diyne esters can lead to a variety of products, including 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, and bicyclo[3.2.0]hepta-1,5-dienes, depending on the specific gold complex and substrate substitution. nih.govacs.org These transformations typically involve a series of steps, such as 1,3-acyloxy migration, cyclization, and subsequent rearrangements. nih.govacs.org Although this compound is a 4,7-diyne, the principles of gold-catalyzed cycloisomerization of diynes can be extended to predict its potential for forming various carbocyclic and heterocyclic structures.

The hydrofunctionalization of 1,3-diynes, involving the addition of a Y-H bond across a triple bond, is another important class of stereochemical transformation. mdpi.com These reactions, often catalyzed by metals like copper, can lead to the formation of functionalized enynes with specific stereochemistry. mdpi.com For instance, the hydroamination and hydroamidation of 1,3-diynes can produce Z- or E-stereoisomers of N-alkenyne products depending on the nature of the amide. mdpi.com

Nucleophilic and Electrophilic Addition Reactions at Triple Bonds

The electron-rich triple bonds of this compound are susceptible to both nucleophilic and electrophilic addition reactions, providing a versatile platform for derivatization.

Nucleophilic Addition:

Nucleophilic addition to diynes can be facilitated by transition metal catalysts. For instance, copper(II) triflate can mediate the nucleophilic addition of sulfinate salts to diyne substrates in a cascade cyclization reaction. acs.orgnih.gov This process involves the formation of two new C-C bonds and the cleavage of an aryl C-H bond, demonstrating the potential for complex molecular construction from diyne precursors. acs.orgnih.gov

Furthermore, a highly enantioselective method for the catalytic addition of terminal 1,3-diynes to aldehydes has been developed using a dinuclear zinc ProPhenol system. nih.gov This reaction sets the stereocenter of a secondary alcohol while introducing the diyne moiety in a single step. nih.gov The reactivity of electron-deficient 1,3-diynes with nucleophiles like alcohols, amines, and thiols has also been explored, leading to sequential inter- and intramolecular additions to form furan (B31954) and pyrrole (B145914) rings. rsc.org Gold complexes are also known to encourage the nucleophilic addition of various functional groups to diynes.

Electrophilic Addition:

The triple bonds of diynes can be activated by electrophilic metal catalysts. acs.org For example, the hydroalkoxylation of diynes catalyzed by palladium(0) involves an electrophilic addition to the unsaturated bonds. elsevierpure.com Electrophilic addition to conjugated dienes generally proceeds via the formation of a resonance-stabilized carbocation, leading to both 1,2- and 1,4-adducts. chemistrysteps.com While this compound is a non-conjugated diyne, the fundamental principles of electrophilic attack on alkyne systems are applicable.

Table 2: Examples of Addition Reactions to Diynes

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition/Cascade Cyclization | Copper(II) triflate / Sulfinate salts | Aryl Diynes | Cyclized products | acs.orgnih.gov |

| Enantioselective Nucleophilic Addition | Dinuclear zinc ProPhenol / Aldehydes | Terminal 1,3-Diynes | Chiral diynols | nih.gov |

Functional Group Interconversions on the Ester Moiety

The methyl ester group of this compound can undergo various functional group interconversions, providing another avenue for derivatization.

An unprecedented conversion of methyl esters to stannanes has been achieved using nickel catalysis. kaust.edu.saacs.orgnih.gov This decarbonylative stannylation reaction is tolerant of a broad range of functional groups and can differentiate between different types of esters. kaust.edu.saacs.org This transformation opens up possibilities for further cross-coupling reactions.

More recently, a highly selective method for the interconversion of esters to imines, enamines, aldehydes, or amines has been developed using a zirconocene (B1252598) hydride-catalyzed reduction in the presence of an amine. rsc.org This protocol allows for the direct transformation of a variety of esters into nitrogen-containing compounds in high yields. rsc.org

The synthesis of esters can also be achieved through various methods, including the reaction of acyl chlorides with halohydrocarbons using cesium carbonate as an oxygen source. organic-chemistry.org While this is a synthetic route to esters, it underscores the reactivity of the ester functional group and its precursors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl octadeca-6,8-diynoate |

| Methyl 5-oxo-octadeca-6,8-diynoate |

| Methyl 10-oxo-octadeca-6,8-diynoate |

Biosynthesis and Metabolic Pathways of Polyacetylenic Lipids

Elucidation of Biosynthetic Precursors and Pathways in Natural Systems

The biosynthesis of polyacetylenic lipids, including the parent structures from which methyl octadeca-4,7-diynoate is derived, originates from common fatty acids. nih.govresearchgate.net Isotopic tracer experiments have conclusively demonstrated that oleic acid and linoleic acid are the primary precursors. nih.govbohrium.com The biosynthetic journey commences with the conversion of these C18 fatty acids through a series of desaturation and acetylenation reactions. nih.gov

A pivotal and often initial step in many plant families, particularly the Asteraceae, is the transformation of the C-12 double bond of linoleic acid into a triple bond, yielding crepenynic acid. researchgate.netmdpi.com This monoacetylenic fatty acid then serves as a crucial intermediate, undergoing further modifications to generate a diverse array of polyacetylenes. researchgate.net These modifications can include additional desaturations, chain shortening, and the introduction of various functional groups. bohrium.commdpi.com

Two principal models have been proposed for the formation of the acetylenic bond itself: an oxidative dehydrogenation (desaturation) of an existing double bond and a decarboxylative enol elimination mechanism. nih.gov The desaturation model, which involves the removal of hydrogen atoms from an alkene, is widely supported by experimental evidence, particularly for the biosynthesis of polyacetylenes from full-length acyl lipids. nih.gov

The biosynthetic pathways can diverge significantly, leading to a wide variety of polyacetylenic structures. For instance, in some pathways, C18 crepenynic acid is the starting point for a cascade of reactions that can lead to C17 polyacetylenes of the dehydrofalcarinol (B1252726) type, a common structural motif in the Asteraceae, Araliaceae, and Apiaceae plant families. mdpi.com Another proposed precursor for certain C17-acetylenes is β-hydroxyoleic acid. mdpi.com

The following table provides a simplified overview of key precursors in polyacetylene biosynthesis:

| Precursor | Description |

| Oleic Acid | A monounsaturated C18 fatty acid that serves as a primary building block. nih.govbohrium.com |

| Linoleic Acid | A polyunsaturated C18 fatty acid that is a direct precursor to crepenynic acid. nih.govresearchgate.net |

| Crepenynic Acid | A key monoacetylenic C18 fatty acid intermediate formed from linoleic acid. researchgate.netmdpi.com |

| β-Hydroxyoleic Acid | A proposed precursor for some C17-polyacetylenes. mdpi.com |

Enzymatic Mechanisms in Acetylenic Bond Formation

The formation of the carbon-carbon triple bond is the defining step in polyacetylene biosynthesis and is catalyzed by a unique class of enzymes. It has long been hypothesized, and now largely confirmed, that desaturases are the primary enzymatic system responsible for creating acetylenic bonds. nih.gov Specifically, variants of the fatty acid desaturase 2 (FAD2) family, known as acetylenases, play a central role. nih.govbohrium.com

These FAD2-like acetylenases are functionally divergent from their canonical desaturase counterparts. nih.gov While typical desaturases introduce double bonds into fatty acid chains, acetylenases catalyze the more complex conversion of a double bond into a triple bond. nih.gov This is an oxidative process that involves the removal of two additional hydrogen atoms from an already unsaturated carbon-carbon bond. nih.gov The reaction is iron-catalyzed and utilizes molecular oxygen, with electrons typically supplied by NADH or NADPH. nih.gov

The cloning and characterization of Δ12-desaturase-like genes from plants that accumulate high levels of crepenynic acid were instrumental in identifying these acetylenases. nih.gov For example, research in carrot (Daucus carota) has identified FAD2-like enzymes as being crucial for the initial steps of falcarin-type polyacetylene biosynthesis. plantae.org

The precise mechanism by which these enzymes achieve the formation of a triple bond without forming byproducts like epoxides is a subject of ongoing research. It is thought that the strict positioning of the alkene substrate and the active oxygen species within the enzyme's active site is critical to favor hydrogen abstraction over other potential reactions. nih.gov

Comparative Analysis of Polyacetylene Biosynthesis Across Diverse Organisms

Polyacetylenic compounds are not exclusive to plants but are also found in a wide range of other organisms, including fungi, marine algae, sponges, and even some bacteria. nih.govresearchgate.net While the fundamental building blocks are often fatty acids across these diverse taxa, the specific pathways and resulting structures can vary significantly. researchgate.netmdpi.com

In terrestrial plants, particularly within the Asteraceae, Apiaceae, and Araliaceae families, the biosynthesis of polyacetylenes is well-documented and often leads to C17 compounds like those of the falcarinol (B191228) type. bohrium.commdpi.com The pathways in these families frequently utilize crepenynic acid derived from linoleic acid as a key intermediate. mdpi.com

In contrast, the biosynthetic pathways in marine organisms can lead to a different array of polyacetylenic structures. For example, some marine sponges produce polyacetylene lipids with different chain lengths and functional groups compared to those typically found in plants. researchgate.net While the enzymatic machinery for acetylenic bond formation is likely conserved in principle (i.e., involving desaturase-like enzymes), the substrate specificities and subsequent modifying enzymes can differ, reflecting the evolutionary divergence of these organisms. bohrium.com

Fungi also produce a variety of polyacetylenes, and again, while fatty acid precursors are common, the specific biosynthetic routes can be distinct from those in plants. researchgate.net The diversity of polyacetylene structures across different kingdoms of life suggests that the metabolic pathways for their production have evolved independently in different lineages, likely as a means of generating bioactive compounds for defense or other ecological functions. bohrium.com

Metabolic Fate and Biotransformation of Diynoic Fatty Acids

Once formed, diynoic fatty acids and other polyacetylenes are not static end products but can undergo further metabolic transformations. wikipedia.org These biotransformations can include oxidations, reductions, and the addition of various functional groups, leading to the vast structural diversity observed in this class of natural products. mdpi.com

One significant metabolic fate is the catabolism of these fatty acids. Similar to other fatty acids, polyacetylenic fatty acids can likely be broken down through processes analogous to beta-oxidation to generate energy. wikipedia.org However, the presence of triple bonds may require specialized enzymatic machinery for their degradation.

Furthermore, diynoic fatty acids can serve as precursors for other bioactive compounds. For example, in some organisms, they can be converted into various oxygenated derivatives, including alcohols, ketones, and epoxides. mdpi.com An example of this is the formation of 11-oxooctadeca-9,12-diynoic acid from octadeca-9,12-diynoic acid by the enzyme lipoxygenase. nih.gov This process involves the enzymatic conversion of the diynoic fatty acid into a ketone-containing derivative. nih.gov

In some cases, these biotransformations can lead to the formation of dimeric products. For instance, under certain conditions, octadeca-9,12-diynoic acid can form dimers through a free-radical mechanism catalyzed by lipoxygenase. nih.gov The study of these metabolic fates is crucial for understanding the biological roles of polyacetylenic compounds and their ultimate disposition within the organism.

Biological Activities and Mechanistic Studies of Methyl Octadeca 4,7 Diynoate Analogues

Antifungal Properties: Mechanistic Insights into Cellular Targets

Polyacetylenic compounds, including analogues of methyl octadeca-4,7-diynoate, have demonstrated significant antifungal properties. Their mechanisms of action often involve the disruption of essential cellular processes in fungi, particularly those related to lipid metabolism.

Inhibition of Fatty Acid Elongation and Acylation Processes

The antifungal activity of certain acetylenic fatty acids is attributed to their ability to interfere with fatty acid metabolism. Specifically, compounds like 2-hexadecynoic acid have been shown to inhibit the elongation of both saturated and unsaturated fatty acids. This disruption of fatty acid synthesis is a key mechanism behind their cytotoxic effects on fungi. nih.gov Furthermore, these compounds can inhibit the acylation process, particularly the synthesis of triacylglycerol, which is crucial for energy storage and membrane integrity in fungal cells. nih.gov

One proposed mechanism for diynoic fatty acids involves their isomerization to a 2,3-allene derivative (as a CoA ester). This allene (B1206475) can then inhibit fatty acid biosynthesis pathways within the fungus. nih.gov Another potential target is sphingolipid biosynthesis, which, if inhibited, could contribute to the observed antifungal activity. nih.gov It is also plausible that these compounds act on multiple lipid biosynthesis pathways simultaneously, which would explain the enhanced activity of some diynoic fatty acids. nih.gov

Structure-Activity Relationships in Diynoic Antifungal Agents

The effectiveness of diynoic antifungal agents is closely tied to their molecular structure. Studies on various acetylenic fatty acids have revealed that the chain length and the position of the triple bonds are critical for their antifungal potency.

For instance, in a study comparing different diynoic fatty acids, 2,6-hexadecadiynoic acid showed the most potent activity against fluconazole-resistant strains of Candida albicans. nih.gov This suggests that the specific arrangement of the diyne system within a 16-carbon chain is particularly effective. The optimal chain lengths for 2-alkynoic fatty acids to exert maximum fungistatic effects have been established to be between 8 and 16 carbons. nih.gov

The antifungal activity of these compounds is also influenced by the pH of the medium. nih.gov The stability of the compound is another factor; for example, mycomycin, a highly active but unstable polyacetylene, highlights the need for stable analogues for potential pharmaceutical development. asm.org In contrast, compounds with a single triple bond are generally more stable. asm.org

Interactive Table: Antifungal Activity of Select Acetylenic Fatty Acids

| Compound | Target Organism | MIC (µM) | Reference |

| 2,6-Hexadecadiynoic acid | Candida albicans (Fluconazole-resistant) | 11 | nih.govnih.gov |

| 2,6-Nonadecadiynoic acid | Cryptococcus neoformans | < 5.0 | nih.gov |

| 2-Hexadecynoic acid | Candida albicans (Fluconazole-resistant) | 9.4 | nih.gov |

| 2,9-Hexadecadiynoic acid | Cryptococcus neoformans | < 5.8 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antitumor and Cytotoxic Mechanisms

Polyacetylenes and their derivatives have garnered significant interest for their cytotoxic effects against various cancer cell lines. Research has shown that these compounds can selectively target malignant cells while exhibiting lower toxicity towards normal, non-tumorous cells.

Selective Cytotoxicity against Malignant Cell Lines by Related Polyacetylenes

A number of polyacetylenes isolated from natural sources have demonstrated concentration-dependent cytotoxicity against human cancer cell lines. nih.gov For example, compounds isolated from Echinacea pallida were effective against pancreatic (MIA PaCa-2) and colonic (COLO320) cancer cells, with IC50 values significantly lower than those for non-tumorous human embryonic kidney cells (HEK-293). nih.gov One particular polyacetylene, compound 5 from the study, was notably potent against the colonic cancer cell line, with an IC50 value of approximately 2 µM. nih.gov

This selective cytotoxicity has been observed with various polyacetylenes against different cancer types, including breast, colon, and leukemia cells. nih.gov The mechanism often involves the induction of apoptosis (programmed cell death) and disruption of the cell cycle, thereby limiting tumor growth. nih.govnih.govresearchgate.net For instance, the polyacetylene 5-octa-2,4,6-triynyl-furan-2(5H)-one induced an increase in caspase-3 activity in B16F10 melanoma cells, a key step in the apoptotic pathway. nih.gov

C17 and C18 polyacetylenes, in particular, have been noted for their potential cytotoxic properties. mdpi.commdpi.com The presence of a terminal double bond near the diyne moiety appears to enhance the cytotoxic activity of these compounds. mdpi.com

Interactive Table: Cytotoxicity of Select Polyacetylenes against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 (from E. pallida) | COLO320 (Colonic) | ~2 | nih.gov |

| 5-octa-2,4,6-triynyl-furan-2(5H)-one | B16F10 (Melanoma) | Not specified, but comparable to a commercial drug | nih.gov |

| (3S,8S)-dehydrofalcarindiol | L1210 (Tumor cells) | 2.1 µg/mL | mdpi.com |

| Gymnasterkoreayne C | L1210 (Tumor cells) | 0.12 µg/mL | mdpi.com |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Molecular Interactions with Cellular Signaling Pathways (e.g., PPAR-α, AMPK, Sirt1 Modulation)

The biological activities of acetylenic lipids are also mediated through their interactions with key cellular signaling pathways that regulate metabolism, inflammation, and cell survival.

PPAR-α Modulation: Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism. mdpi.comnih.gov Some polyacetylenes have been identified as PPAR-α activators. mdpi.com Activation of PPAR-α can, in turn, stimulate the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.com For example, a specific polyacetylene, compound 7 from one study, increased the protein expression of PPAR-α in HepG2 cells. mdpi.com

AMPK Modulation: AMPK is a central regulator of cellular energy homeostasis. nih.gov Its activation promotes energy-producing processes like fatty acid oxidation and inhibits energy-consuming processes such as lipogenesis. nih.gov Several polyacetylenes have been shown to activate AMPK. nih.govnih.gov For instance, a polyacetylene from Dendropanax morbifera was found to activate AMPK, leading to the inhibition of lipid accumulation in liver and fat cells. nih.govnih.gov This activation often occurs through the upstream kinase LKB1. nih.gov Another polyacetylene, isofalcarintriol, was also found to activate AMPK. researchbunny.com

Sirt1 Modulation: Sirtuin 1 (Sirt1) is a protein deacetylase that is involved in a wide range of cellular processes, including inflammation, metabolism, and aging. There is evidence that some polyacetylenes can modulate Sirt1 signaling. mdpi.com For example, the same compound that activated PPAR-α and AMPK also increased the protein levels of Sirt1. mdpi.com The interplay between these pathways is complex; for instance, there is an antagonistic crosstalk between NF-κB and Sirt1 in the regulation of inflammation. nih.gov

Anti-inflammatory and Immunomodulatory Effects of Acetylenic Lipids

Acetylenic lipids, including polyacetylenes, possess well-documented anti-inflammatory and immunomodulatory properties. nih.gov They can suppress pro-inflammatory mediators and modulate the responses of immune cells. nih.gov

These compounds have been shown to inhibit the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in activated macrophages. nih.govnih.gov For example, petrocortyne A, a polyacetylenic alcohol from marine sponges, strongly blocked TNF-α production in a concentration-dependent manner. nih.gov Falcarinol (B191228) and falcarindiol (B120969) have also been shown to inhibit these pro-inflammatory cytokines. nih.gov

The anti-inflammatory effects of acetylenic lipids are also linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in inflammatory diseases and cancer progression. nih.gov Furthermore, some acetylenic fatty acids can influence the balance of n-6 to n-3 polyunsaturated fatty acids, with an increase in n-3 PUFAs being associated with anti-inflammatory activity. curtin.edu.au

The immunomodulatory effects of polyacetylenes can also involve the modulation of immune cell proliferation. For instance, a polyacetylene isolated from Bidens pilosa was found to be a potent inhibitor of both human and murine lymphocyte proliferation. researchgate.net

Insecticidal and Repellent Activities of Related Compounds

While direct studies on the insecticidal and repellent properties of this compound are not extensively documented, research on structurally similar polyacetylenic lipids and fatty acid methyl esters has revealed significant bioactivity against various insect pests. These related compounds, often isolated from plant and marine sources, demonstrate a range of effects from lethal toxicity to feeding deterrence and repellency.

Several methyl octadecadiynoate isomers and derivatives have been identified as active components in insecticidal extracts. For instance, methyl octadeca-8,11-diynoate is a constituent of methanolic extracts from the plant Rumex vesicarius. mdpi.com These extracts have demonstrated significant larvicidal activity against the dengue vector, Aedes aegypti. mdpi.com Similarly, research on naturally occurring insecticides from the marine sponge Xestospongia testudinaria identified methyl 18-bromooctadeca-(9E,17E)-dien-7,15-diynoate as one of several bioactive compounds. The parent acid of this ester, 18-bromooctadeca-(9E,17E)-dien-7,15-diynoic acid, was found to be highly toxic to the cotton aphid, Aphis gossypii. researchgate.net

Other related polyacetylenic compounds also show promise. Essential oils from Citrus aurantium containing methyl 8,10-octadecadiynoate have exhibited both toxic and repellent effects against aphid species like Aphis punicae. mdpi.com Furthermore, certain acetylenic epoxides, such as derivatives of matricaria esters like (Z)-methyl 8-(3-(acetoxymethyl)-oxiran-2-yl)octa-2-en-5,7-diynoate, have been found to inhibit feeding in the larvae of the Colorado potato beetle, indicating antifeedant properties. researchgate.net The insecticidal activity of these compounds is often attributed to their ability to disrupt cell membranes or interfere with key metabolic processes in insects.

The table below summarizes the insecticidal and repellent activities of compounds structurally related to this compound.

Table 1: Insecticidal and Repellent Activities of this compound Analogues

| Compound/Extract | Target Insect | Activity Type | Observed Effect | Source |

|---|---|---|---|---|

| Rumex vesicarius extract (contains methyl octadeca-8,11-diynoate) | Aedes aegypti (larvae) | Larvicidal | LC₅₀: 14.97 mg/L; LC₉₀: 27.43 mg/L (after 48h) | mdpi.com |

| 18-bromooctadeca-(9E,17E)-dien-7,15-diynoic acid | Aphis gossypii | Insecticidal | LC₅₀: 1.54 ppm (after 24h); 0.001 ppm (after 72h) | researchgate.net |

| Citrus aurantium essential oil (contains methyl 8,10-octadecadiynoate) | Aphis punicae | Repellent | 100% repellency at 2.5 µL/cm² (after 3h) | mdpi.comresearchgate.net |

| Citrus aurantium essential oil (contains methyl 8,10-octadecadiynoate) | Aphis punicae | Insecticidal | LC₅₀: 0.37 μL/mL (after 48h) | mdpi.comresearchgate.net |

Role in Lipid Transport and Metabolism Pathways

Analogues of this compound, particularly polyacetylenes isolated from medicinal plants, have been shown to play a significant role in modulating lipid metabolism. These compounds can influence key enzymatic pathways involved in lipid synthesis, storage, and breakdown, suggesting potential applications in metabolic research.

Studies on polyacetylenes from the plant Dendropanax morbifera have provided significant insights into these mechanisms. Two specific compounds, methyl (10E,9R,16S)-9,16-dihydroxyoctadeca-10-en-12,14-diynoate and methyl (10Z,9R,16S)-9,16-dihydroxyoctadeca-10,17-dien-12,14-diynoate, were found to inhibit the process of adipogenesis—the formation of fat cells—in 3T3-L1 preadipocytes. researchgate.net Their mechanism of action involves the phosphorylation (activation) of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net Activated AMPK, in turn, stimulates lipid metabolism by enhancing lipolysis (the breakdown of fats) and suppressing lipogenesis (the synthesis of fatty acids). researchgate.net

Further research has shown that other polyacetylenic compounds can activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), another critical regulator of lipid metabolism, particularly in the liver. researchgate.netresearchgate.net Activation of PPAR-α leads to the upregulation of genes involved in fatty acid oxidation. For example, one study demonstrated that a specific polyacetylene increased the protein expression levels of PPAR-α, Sirt1, and AMPK in HepG2 liver cells. researchgate.netresearchgate.net This multi-target activation underscores the potent effect of these compounds on lipid metabolic pathways. The collective findings indicate that these diynoate analogues can effectively reduce intracellular lipid accumulation by inhibiting fat synthesis and promoting fat breakdown. researchgate.netresearchgate.net

The table below details the observed effects of related polyacetylenic compounds on lipid metabolism pathways.

Table 2: Effects of this compound Analogues on Lipid Metabolism

| Compound | Cell Line | Pathway/Target | Observed Effect | Source |

|---|---|---|---|---|

| Methyl (10E,9R,16S)-9,16-dihydroxyoctadeca-10-en-12,14-diynoate | 3T3-L1 preadipocytes | Adipogenesis, AMPK | Inhibition of adipogenesis, induction of AMPK phosphorylation | researchgate.net |

| Methyl (10Z,9R,16S)-9,16-dihydroxyoctadeca-10,17-dien-12,14-diynoate | 3T3-L1 preadipocytes | Lipolysis, Lipogenesis | Enhancement of lipolysis, suppression of lipogenesis | researchgate.net |

| Unspecified polyacetylene | HepG2 cells | PPAR-α, Sirt1, AMPK | Increased protein expression levels | researchgate.netresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| methyl 8,10-octadecadiynoate |

| methyl octadeca-8,11-diynoate |

| methyl 18-bromooctadeca-(9E,17E)-dien-7,15-diynoate |

| 18-bromooctadeca-(9E,17E)-dien-7,15-diynoic acid |

| (Z)-methyl 8-(3-(acetoxymethyl)-oxiran-2-yl)octa-2-en-5,7-diynoate |

| methyl (10E,9R,16S)-9,16-dihydroxyoctadeca-10-en-12,14-diynoate |

| methyl (10Z,9R,16S)-9,16-dihydroxyoctadeca-10,17-dien-12,14-diynoate |

| (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid |

| oxacyclotetradeca-4,11-diyne |

| methyl octadeca-12,15-diynoate |

| 2,5-octadecadiynoic acid, methyl ester |

| methyl octadeca-13,16-diynoate |

Advanced Applications and Materials Science Perspectives

Polyacetylene Derivatives as Electrically Conductive Polymers

Polyacetylenes, long-chain polymers with alternating single and double bonds, are a cornerstone of the field of electrically conductive polymers. wikipedia.org The polymerization of diacetylene-containing monomers, such as methyl octadeca-4,7-diynoate, can lead to the formation of highly conjugated polymer backbones, which are essential for electrical conductivity. This process typically involves a topochemical polymerization in the solid state or solution-phase polymerization using transition metal catalysts. wikipedia.org

The resulting poly(this compound) could be a candidate material for fabricating electrodes for energy storage devices. The extended π-conjugation in the polymer backbone facilitates the movement of charge carriers, a critical requirement for electrode materials in batteries and supercapacitors. While specific data for polymers derived from this compound is not available, research on other polyacetylene-based materials has demonstrated their potential in these applications. The performance of such electrodes would be influenced by factors like the degree of polymerization, the morphology of the polymer, and the presence of any dopants.

Table 1: Potential Properties of Poly(this compound) for Electrode Applications

| Property | Potential Characteristic | Rationale |

| Conductivity | Tunable | Doping with oxidizing or reducing agents can modulate conductivity. |

| Morphology | Nanostructured | Polymerization conditions can be controlled to create high-surface-area materials. |

| Flexibility | Potentially high | Organic nature of the polymer could offer advantages over brittle inorganic materials. |

| Electrochemical Stability | Dependent on structure | The stability of the polymer backbone during charge-discharge cycles is crucial. |

The synthesis of helical polymers, where the polymer chain adopts a screw-like structure, is a field of intense research due to their unique chiroptical and electronic properties. nih.govnih.gov The polymerization of substituted acetylenes can lead to the formation of helical structures, particularly when chiral catalysts or additives are employed. nih.govnih.gov It is conceivable that the polymerization of this compound, potentially with chiral co-monomers or catalysts, could yield helical polyacetylenes.

These helical structures could impart novel properties to the resulting materials, such as the ability to selectively interact with circularly polarized light, which is of interest for applications in optics and photonics. Furthermore, the helical arrangement of the conjugated backbone could influence the polymer's charge transport properties.

Precursors for Carbon and Graphite (B72142) Films

The high carbon content of this compound makes it a potential precursor for the synthesis of carbon and graphite films. Pyrolysis, the thermal decomposition of a material in an inert atmosphere, of a polymer derived from this diynoate could lead to the formation of a carbonaceous char. Subsequent high-temperature treatment (graphitization) could then convert this char into a more ordered graphitic structure. The properties of the resulting carbon film, such as its conductivity, crystallinity, and mechanical strength, would be highly dependent on the pyrolysis conditions and the structure of the initial polymer.

Role in Biochemical Probe Development

The alkyne groups in this compound are valuable functional handles for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. This makes the compound a potential building block for the synthesis of biochemical probes. For instance, the terminal alkyne (if present after modification) or internal alkynes could be reacted with azide-modified fluorophores, affinity tags, or other reporter molecules. Such probes could be used to study a variety of biological processes, including lipid metabolism and membrane dynamics.

Functional Lipids in Controlled Drug Delivery Systems and Enzyme Confinement

The long hydrocarbon chain and the ester functionality of this compound are features shared with naturally occurring lipids. This suggests its potential use in the formation of liposomes and other lipid-based drug delivery systems. vulcanchem.com The diyne groups offer a unique advantage: upon polymerization, they can crosslink the lipid bilayer, leading to the formation of stabilized, less permeable vesicles. nih.gov

These polymerized vesicles could be used for the controlled release of encapsulated drugs. The rate of drug release could potentially be tuned by controlling the extent of polymerization. Furthermore, these stable vesicles could serve as nanoreactors for enzyme confinement. researchgate.netnih.govbmbreports.org Enzymes could be encapsulated within the aqueous core of the liposomes, and the polymerized shell would prevent their leakage while allowing the passage of small substrate and product molecules. researchgate.netnih.govbmbreports.org

Table 2: Potential Applications of Polymerized this compound Vesicles

| Application | Description |

| Controlled Drug Release | The polymerized lipid bilayer provides a more robust barrier, slowing the release of encapsulated therapeutic agents. |

| Enzyme Immobilization | Encapsulated enzymes are protected from the external environment, enhancing their stability and reusability. |

| Biocatalysis | The vesicles can act as nanoreactors, facilitating enzymatic reactions in a confined space. |

Applications in Bio-based Material Synthesis

As a derivative of a fatty acid, this compound can be considered a bio-based building block for the synthesis of new polymers. plasticseurope.orgspecialchem.comfoodpackagingforum.orgeuropean-bioplastics.org The growing demand for sustainable materials derived from renewable resources makes such compounds particularly attractive. plasticseurope.orgspecialchem.comfoodpackagingforum.orgeuropean-bioplastics.org The polymerization of this compound, or its co-polymerization with other bio-based monomers, could lead to the creation of novel bioplastics with unique properties imparted by the polyacetylene backbone. These materials could find applications in various sectors, from packaging to electronics, contributing to a more sustainable and circular economy.

Computational and Theoretical Investigations

Molecular Docking Simulations for Receptor Binding and Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. naturalproducts.net This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. researchgate.net

For methyl octadeca-4,7-diynoate, docking simulations would be employed to predict its binding affinity and mode of interaction with specific protein targets. The simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex. A more negative binding energy generally signifies a stronger and more stable interaction. nih.gov The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the diyne-containing aliphatic chain or the methyl ester group of the ligand and the amino acid residues in the receptor's binding site.

Table 1: Illustrative Molecular Docking Data for this compound with a Hypothetical Receptor (Note: This data is for illustrative purposes to show typical outputs of a docking simulation and is not based on experimental results.)

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Hypothetical Receptor X | -6.8 | LEU 89, VAL 103, ALA 107 | Hydrophobic |

| Hypothetical Receptor X | -6.8 | TYR 99 | Pi-Alkyne |

| Hypothetical Receptor Y | -5.4 | ILE 45, PHE 56, TRP 112 | Hydrophobic |

| Hypothetical Receptor Y | -5.4 | SER 44 | Hydrogen Bond (with ester carbonyl) |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties and reactivity of molecules from first principles, based on the laws of quantum mechanics. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to study the structure, energy, and electronic distribution of molecules like diynes. acs.orgresearchgate.netnih.gov

For this compound, these calculations would provide insights into its chemical reactivity and stability. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is an important indicator of molecular stability and reactivity. mdpi.com Furthermore, mapping the electrostatic potential (ESP) onto the molecule's electron density surface would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting sites prone to intermolecular interactions. mdpi.com

Table 2: Representative Data from Quantum Chemical Calculations for this compound (Note: This data is hypothetical and serves to illustrate the typical parameters obtained from quantum chemical calculations.)

| Calculated Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations of Compound Interactions with Biological Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. epa.gov This technique allows for the study of the dynamic behavior of a compound within a complex biological environment, such as a cell membrane. nih.govnih.govbibliotekanauki.pl

An MD simulation of this compound could be performed to understand its behavior within a lipid bilayer, a model for biological membranes. The simulation would track the trajectory of the molecule, revealing how it partitions into the membrane, its preferred orientation, and its effect on membrane properties like fluidity and thickness. Such simulations provide a dynamic picture that complements the static view from molecular docking. uci.edu

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Lipid Bilayer (Note: These are general parameters for setting up an MD simulation and are not results.)

| Parameter | Description | Typical Value/Setting |

| System Composition | The components included in the simulation box. | 1 molecule of this compound, 128 lipid molecules (e.g., POPC), water |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | CHARMM36, GROMACS |

| Simulation Time | The total time duration of the simulation. | 100-500 nanoseconds |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature at which the simulation is run. | 310 K (37 °C) |

Structure-Property Prediction Models for Polyynic Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. protoqsar.comnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. mdpi.com

For a class of compounds like polyacetylenic fatty acid esters, a QSAR model could be developed to predict properties such as antifungal activity or receptor binding affinity. thieme-connect.com To build such a model, a set of related polyynic compounds with known activities would be used. For each compound, including this compound, a series of numerical descriptors representing its constitutional, topological, and quantum-chemical features would be calculated. Statistical methods would then be used to create an equation that correlates these descriptors with the observed activity.

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound (Note: These are examples of descriptors that would be calculated from the molecular structure.)

| Descriptor Type | Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Electronic | HOMO Energy | The energy of the highest occupied molecular orbital, as determined by quantum calculations. |

Analytical Methodologies in Research on Methyl Octadeca 4,7 Diynoate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of methyl octadeca-4,7-diynoate.

¹H NMR: In the proton NMR spectrum, characteristic signals are expected to confirm the presence of the methyl ester and the specific arrangement of protons around the diyne moiety. The methyl protons of the ester group would likely appear as a singlet at approximately 3.6-3.7 ppm. libretexts.orglibretexts.org The methylene (B1212753) protons adjacent to the carbonyl group (at C-2) would be expected around 2.3 ppm. The protons on the carbons flanking the diyne system (at C-3 and C-9) are anticipated to show signals in the range of 2.2-2.4 ppm. wisc.edu The terminal methyl group of the octadecyl chain would resonate at approximately 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. researchgate.netajol.info The carbons of the diyne system (C-4, C-5, C-6, C-7) would likely resonate in the region of 65-90 ppm, a characteristic range for sp-hybridized carbons. nih.gov The methyl carbon of the ester group would appear around 51-52 ppm. researchgate.net The remaining methylene carbons of the long aliphatic chain would produce a dense series of signals between 22 and 34 ppm. researchgate.netnih.gov

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (ester) | ~3.6-3.7 (s) | ~51-52 |

| C=O | - | ~170-175 |

| CH₂ (C-2) | ~2.3 (t) | ~33-35 |

| CH₂ (C-3) | ~2.2-2.4 (m) | ~18-20 |

| C-4, C-5, C-6, C-7 (diyne) | - | ~65-90 |

| CH₂ (C-9) | ~2.2-2.4 (m) | ~18-20 |

| -(CH₂)n- | ~1.2-1.6 (m) | ~22-34 |

| CH₃ (terminal) | ~0.9 (t) | ~14 |

Note: These are expected values based on similar structures and may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. orgchemboulder.compressbooks.publibretexts.org A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. utexas.edu The C≡C stretching vibrations of the diyne system are expected to appear in the region of 2100-2260 cm⁻¹. orgchemboulder.comelsevierpure.comlibretexts.org Due to the conjugation, these bands might be of weak to medium intensity. The C-H stretching vibrations of the aliphatic chain would be observed in the 2850-3000 cm⁻¹ region. utexas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for detecting conjugated systems. The conjugated diyne chromophore in this compound is expected to absorb UV radiation. libretexts.orglibretexts.org Molecules with conjugated diyne systems typically exhibit absorption maxima (λmax) in the UV region, often with multiple bands corresponding to π → π* transitions. libretexts.orgacs.orgyoutube.com The exact position of λmax would depend on the solvent and the specific conformation of the molecule, but it is generally expected to be in the range of 200-300 nm. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of this compound. Common fragmentation patterns for fatty acid methyl esters include the loss of a methoxy (B1213986) group (-OCH₃) and cleavage at various points along the carbon chain. aocs.orgshimadzu.com The presence of the diyne system may influence the fragmentation, potentially leading to characteristic ions resulting from cleavage adjacent to the triple bonds.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, as well as for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile compounds like fatty acid methyl esters. nih.govcsuohio.edu In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column. csuohio.edu For FAMEs, non-polar or medium-polarity columns are typically used. The retention time of this compound would depend on the specific column and temperature program used. Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of less volatile or thermally labile compounds. nih.govnih.govacs.org For the separation of fatty acid methyl esters, reversed-phase HPLC with a C18 column is commonly employed. nih.govresearchgate.netnih.gov Elution is typically carried out using a gradient of organic solvents, such as acetonitrile (B52724) and water or methanol (B129727). nih.govresearchgate.net Detection can be achieved using a UV detector, which is sensitive to the conjugated diyne system, or an evaporative light scattering detector (ELSD). nih.gov

Advanced X-ray Diffraction Studies for Solid-State Structural Elucidation

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Methyl Octadeca-4,7-Diynoate

The development of efficient and environmentally benign synthetic methodologies is paramount for the broader investigation and application of this compound. Current synthetic strategies for polyynes often rely on classical approaches that can be cumbersome and may not be scalable or sustainable. researchgate.net Future research should therefore focus on innovative synthetic pathways.

Key areas for exploration include:

Modern Coupling Reactions: While traditional methods like Cadiot-Chodkiewicz coupling have been employed for creating diyne cores, newer transition-metal-catalyzed cross-coupling reactions could offer higher yields and milder reaction conditions. researchgate.net Investigating catalysts that are more abundant and less toxic than palladium, for instance, would be a significant step towards sustainability.

Rearrangement Reactions: The Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which generates a carbon-carbon triple bond from an alkylidene carbene/carbenoid, presents a promising alternative to traditional coupling methods for polyyne synthesis. academie-sciences.fr Developing milder variations of the FBW rearrangement could make it more compatible with the functional groups present in fatty acid esters.

Precursor Polymer Routes: A novel approach involves the use of a "masked alkyne equivalent" to build a polymer backbone, from which the polyyne is later revealed. researchgate.net This strategy could potentially allow for the synthesis of longer and more complex polyacetylenic structures with greater control.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Modern Coupling Reactions | Higher yields, milder conditions, potential for greener catalysts. | Development of novel, sustainable catalyst systems. |

| Fritsch–Buttenberg–Wiechell Rearrangement | Avoids the use of terminal alkynes as direct precursors. | Development of milder reaction conditions to improve functional group tolerance. |

| Precursor Polymer Routes | Enables synthesis of longer and more complex polyynes with high control. | Design of new masked alkyne equivalents and efficient unmasking protocols. |

| Biocatalysis | High selectivity, environmentally friendly, operates under mild conditions. | Identification and engineering of enzymes for specific synthetic steps. |

Deeper Mechanistic Elucidation of Biological Activities and Target Identification

Polyacetylenic lipids, including various diynoic acids and their derivatives, have demonstrated a broad spectrum of biological activities, such as antifungal, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.netacs.org However, the precise molecular mechanisms underlying these activities and the specific biological targets of this compound remain largely uncharacterized.

Future research in this area should aim to:

Identify Protein Targets: The high reactivity of the triple bonds in this compound suggests that it may act as an alkylating agent, forming covalent bonds with biological macromolecules like proteins. researchgate.net Proteomic approaches can be employed to identify the specific protein targets of this compound.

Elucidate Signaling Pathways: Investigating how this compound modulates key cellular signaling pathways is crucial. For instance, some polyacetylenes have been shown to affect pathways related to lipid metabolism and inflammation. researchgate.net

Understand Membrane Interactions: As a lipid, this compound is likely to interact with cellular membranes. Studies on how it affects membrane fluidity, permeability, and the function of membrane-bound proteins could provide valuable insights into its mechanism of action. researchgate.net

Design and Synthesis of Functionally Optimized Analogues for Specific Applications

The structural backbone of this compound offers a versatile scaffold for the design and synthesis of novel analogues with optimized properties for specific applications. By systematically modifying its structure, it may be possible to enhance its potency, selectivity, and stability.

Key strategies for analogue design include:

Varying the Chain Length and Unsaturation: The length of the fatty acid chain and the position and number of triple bonds can significantly influence biological activity. nih.gov Synthesizing a library of analogues with different chain lengths and diyne positions will be crucial for establishing clear structure-activity relationships.

Modifying the Ester Group: Replacing the methyl ester with other functional groups could alter the compound's solubility, bioavailability, and targeting capabilities.

Introducing Other Functional Groups: The incorporation of other functional groups, such as hydroxyl or epoxide moieties, has been shown to be important for the biological activity of other naturally occurring polyacetylenes. researchgate.net

Integration of this compound into Advanced Material Science Technologies

The rigid, linear structure and the conjugated triple bonds of polyynes make them attractive building blocks for advanced materials with unique electronic and optical properties. wikipedia.org this compound and its derivatives could find applications in the development of:

Conducting Polymers: Polyacetylenes are precursors to polyacetylene, a conductive polymer. wikipedia.org While polyacetylene itself has limitations, the incorporation of long-chain fatty acid esters like this compound could lead to more processable and stable conductive materials.

Molecular Wires: The rigidity and potential for high conductivity of polyynes make them promising candidates for use as molecular wires in nanotechnology and molecular electronics. wikipedia.org

Self-Assembling Systems: The amphiphilic nature of fatty acid esters could be exploited to create self-assembling systems, such as monolayers or micelles, with ordered polyyne domains, leading to materials with interesting optical and electronic properties.

Opportunities in Biorefining and Bio-economy through Polyynic Lipid Production

The production of specialty lipids through microbial fermentation is a rapidly growing area of the bio-economy. mdpi.com While the natural sources of this compound are not well-established, there is significant potential for its production through metabolic engineering of oleaginous microorganisms.

Future research in this domain should focus on:

Identifying Biosynthetic Pathways: Unraveling the enzymatic pathways responsible for the formation of the diyne functionality in naturally occurring polyacetylenes is a critical first step. nih.gov Isotopic tracer studies have shown that many polyacetylenes are derived from fatty acid precursors. nih.gov

Metabolic Engineering of Microorganisms: Oleaginous yeasts, such as Yarrowia lipolytica, and microalgae are promising chassis organisms for the production of unusual lipids. mdpi.comd-nb.info By introducing and engineering the necessary biosynthetic genes, it may be possible to produce this compound and other polyynic lipids from renewable feedstocks.

Developing Biorefinery Concepts: Integrating the production of polyynic lipids into a biorefinery framework, where biomass is converted into a range of value-added products, would enhance the economic viability and sustainability of the process.

The exploration of these future research directions holds the promise of unlocking the full potential of this compound and other polyynic lipids, paving the way for novel applications in medicine, materials science, and sustainable bio-based industries.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound’s role in signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.